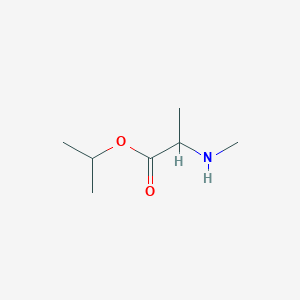
Propan-2-yl 2-(methylamino)propanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Propan-2-yl 2-(methylamino)propanoate, also known as isopropyl 2-(methylamino)propanoate, is a chemical compound with the molecular formula C7H15NO2 . It has a molecular weight of 145.2 . The compound is typically stored at 4 degrees Celsius and is usually in liquid form .
Molecular Structure Analysis
The InChI code for Propan-2-yl 2-(methylamino)propanoate is 1S/C7H15NO2/c1-5(2)10-7(9)6(3)8-4/h5-6,8H,1-4H3 . This code provides a specific representation of the molecule’s structure.Wissenschaftliche Forschungsanwendungen
Structural Characterization and Computational Analysis Research on cathinones, which include compounds structurally similar to Propan-2-yl 2-(methylamino)propanoate, has focused on their X-ray structures and computational studies. For instance, cathinones characterized by FTIR, UV–Vis, NMR spectroscopy, and single crystal X-ray diffraction methods reveal diagnostic signals from methyl, ethyl, N-methyl, or N-ethyl groups. Computational studies using the density functional theory (DFT) and time-dependent DFT methods have been applied to predict the bond lengths and angles, providing insights into the electronic structure of these compounds (Nycz et al., 2011).
Identification and Derivatization Further research involved the identification and derivatization of selected cathinones using spectroscopic studies, highlighting the chemical diversity within this class and the potential for structural modification. This work showcased the application of GC-MS, IR, NMR, and electronic absorption spectroscopy in identifying and modifying cathinones, demonstrating their adaptability for scientific study and potential application in various fields (Nycz et al., 2016).
Pharmacological Selectivity Investigations into κ-opioid receptor (KOR) antagonists, including derivatives of Propan-2-yl 2-(methylamino)propanoate, have illustrated the selectivity and potential therapeutic application of these compounds. For example, a novel KOR antagonist demonstrated high affinity for KORs and selectivity over other opioid receptors, suggesting its utility in treating depression and addiction disorders. This research exemplifies the pharmacological applications of Propan-2-yl 2-(methylamino)propanoate derivatives in the development of new therapeutic agents (Grimwood et al., 2011).
Stereoisomeric Separation The separation of stereoisomeric mixtures has been a focus of research, with studies on compounds like nafronyl, which share structural motifs with Propan-2-yl 2-(methylamino)propanoate. Techniques such as multistage cross-current crystallization and chiral chromatography have been employed to isolate biologically active components, demonstrating the importance of stereochemistry in the biological activity and pharmaceutical application of these compounds (Kiwala et al., 2016).
Safety and Hazards
Propan-2-yl 2-(methylamino)propanoate is labeled with the signal word “Danger” and is associated with the hazard statements H227, H315, H318, and H335 . These hazard statements indicate that the compound is combustible, can cause skin irritation, causes serious eye damage, and may cause respiratory irritation . Appropriate safety measures should be taken when handling this compound.
Eigenschaften
IUPAC Name |
propan-2-yl 2-(methylamino)propanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO2/c1-5(2)10-7(9)6(3)8-4/h5-6,8H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHZBIPPXGFSEJH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)C(C)NC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
145.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Propan-2-yl 2-(methylamino)propanoate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-((3-(3-bromo-4-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(4-methylbenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2647221.png)
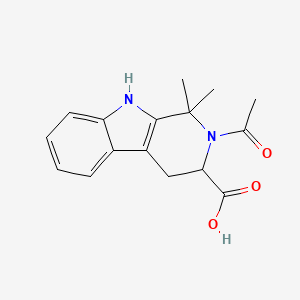
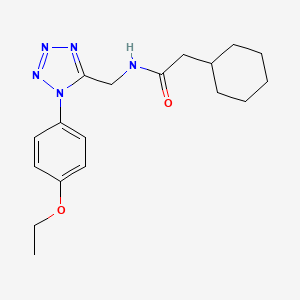


![N-[3-[(2-Chloroacetyl)amino]propyl]-N-methyl-3,4-dihydro-2H-chromene-2-carboxamide](/img/structure/B2647228.png)
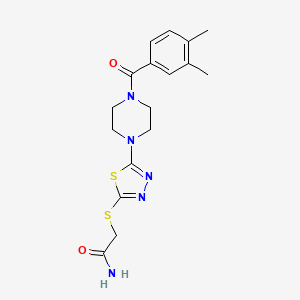
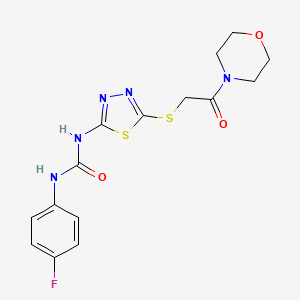
![1-(3-(Benzo[d][1,3]dioxol-5-yl)pyrrolidin-1-yl)-3-(2-fluorophenyl)propan-1-one](/img/structure/B2647231.png)
![N-(Oxan-4-ylmethyl)-2-[6-oxo-3-(trifluoromethyl)pyridazin-1-yl]propanamide](/img/structure/B2647236.png)

![1-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-oxoethyl]-N-(4-fluorophenyl)-6-oxo-1,4,5,6-tetrahydropyridazine-3-carboxamide](/img/structure/B2647239.png)
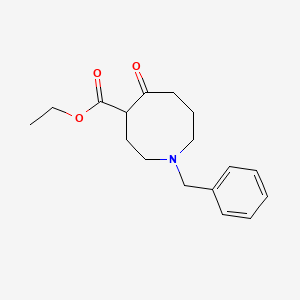
![N1-cyclohexyl-N2-(5,5-dioxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide](/img/structure/B2647244.png)